molecular formula C6H9BrO B14730125 3-Bromo-4-methyl-3-penten-2-one CAS No. 5682-80-4

3-Bromo-4-methyl-3-penten-2-one

Cat. No.: B14730125
CAS No.: 5682-80-4
M. Wt: 177.04 g/mol
InChI Key: LEYKYYVBHICJPQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-methyl-3-penten-2-one can be synthesized through the bromination of 4-methyl-3-penten-2-one. The reaction typically involves the addition of bromine (Br2) to 4-methyl-3-penten-2-one in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-3-penten-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of amines or thioethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Bromo-4-methyl-3-penten-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-3-penten-2-one involves its reactivity due to the presence of both a bromine atom and a carbonyl group. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various addition and reduction reactions. These reactive sites make the compound versatile in forming new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-penten-2-one (Mesityl Oxide): Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.

    3-Methyl-3-penten-2-one: Similar structure but without the bromine atom, leading to different reactivity patterns.

    3-Bromo-4-hexen-3-one: Another brominated compound with a longer carbon chain, which may affect its reactivity and applications.

Uniqueness

3-Bromo-4-methyl-3-penten-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which provides a combination of reactivity that is not found in many other compounds. This dual reactivity makes it a valuable intermediate in organic synthesis and various research applications .

Properties

CAS No.

5682-80-4

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

3-bromo-4-methylpent-3-en-2-one

InChI

InChI=1S/C6H9BrO/c1-4(2)6(7)5(3)8/h1-3H3

InChI Key

LEYKYYVBHICJPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)Br)C

Origin of Product

United States

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